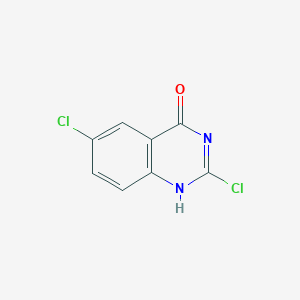

2,6-dichloro-1H-quinazolin-4-one

Description

2,6-Dichloro-1H-quinazolin-4-one is a halogenated quinazolinone derivative characterized by chlorine substituents at the 2- and 6-positions of the quinazolinone core. The dichloro substitution in this compound enhances its electron-withdrawing properties and lipophilicity, which may influence its binding affinity to biological targets and metabolic stability.

Properties

IUPAC Name |

2,6-dichloro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJZIBHISYWVLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)C(=O)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-1H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method is the reaction of 2,6-dichloroaniline with formamide under acidic conditions to form the quinazolinone ring . Another approach involves the use of benzamides and amidines in the presence of a copper catalyst to achieve the desired product through a tandem C(sp2)–H amination and annulation process .

Industrial Production Methods

Industrial production of 2,6-dichloro-1H-quinazolin-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-1H-quinazolin-4-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The quinazolinone ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered biological activities.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones with potential biological activities. For example, substitution with amines can lead to the formation of aminoquinazolinones, which may exhibit enhanced anticancer properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-dichloro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation.

DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death.

Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Analogues

Triazoloquinazolinones (H1-Antihistaminic Agents)

- Example Compounds :

- 4-Benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones

- 1-Substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones

- Key Differences: Structural: Incorporation of a triazole ring fused to the quinazolinone core, along with benzyl or phenyl substituents. Functional: These compounds exhibit potent H1-antihistaminic activity, attributed to the triazole ring enhancing receptor binding affinity and selectivity .

- Comparison: Unlike 2,6-dichloro-1H-quinazolin-4-one, triazoloquinazolinones prioritize aromatic and bulky substituents for histamine receptor interaction. The dichloro derivative’s simpler structure may favor different targets, such as kinases or enzymes sensitive to halogenated motifs.

Benzoquinazolinone Derivatives (BQCA Analogs)

- Example Compound: 3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one (Benzoquinazolinone 12)

- Key Differences: Structural: A benzo-fused quinazolinone core with a pyridinyl-pyrazole side chain. Functional: Exhibits high functional potency as a positive allosteric modulator of muscarinic receptors, derived from BQCA (benzylquinolone carboxylic acid) .

- This structural feature likely enhances its interaction with allosteric receptor sites.

Halogen-Substituted Quinazolin-4-one Derivatives

- Example Compounds :

- 3-(2,6-Dichloro-phenyl)-5-methyl-3H-quinazolin-4-one

- 3-(2,6-Difluoro-phenyl)-5-methyl-3H-quinazolin-4-one

- Key Differences: Substituents: Dichloro- vs. difluoro-phenyl groups at the 3-position, with additional methyl and purine-derived side chains.

- Comparison: The 2,6-dichloro substitution on the phenyl ring in these analogs mirrors the electronic effects of the 2,6-dichloro groups on the quinazolinone core in the target compound. Both substitutions are strategic for optimizing target engagement in kinase or nucleotide-binding proteins.

Comparative Analysis Table

Research Findings and Implications

- Electron-Withdrawing Effects : Chlorine substituents in 2,6-dichloro-1H-quinazolin-4-one enhance electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites. This contrasts with fluorine’s smaller size and lower lipophilicity in difluoro analogs .

- Pharmacological Diversity: While triazoloquinazolinones target histamine receptors, the dichloro derivative’s simpler structure may prioritize kinase inhibition, akin to FDA-approved quinazoline-based drugs like gefitinib .

- Synthetic Flexibility: The quinazolinone scaffold allows modular substitution, enabling tailored bioactivity. For example, benzo-fused derivatives () achieve high potency through extended aromatic systems, whereas halogenation optimizes target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.